molecular formula C19H28F2N2O3 B5671273 1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol

1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol

Cat. No. B5671273
M. Wt: 370.4 g/mol
InChI Key: MNQQDRDLNDRLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves starting materials like 3,4-Difluoronirobenzene, indicating a potential route for synthesizing 1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol. High yield and purity indicate a lack of side reactions and by-products, suggesting efficient synthesis methods for related compounds (Loganathan Velupillai et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often performed using techniques like X-ray diffraction and NMR spectroscopy. For example, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol's structure was elucidated using X-ray structure analysis, highlighting the importance of such techniques in understanding the molecular geometry and intermolecular interactions of complex molecules (Shi-Juan Li et al., 2015).

Chemical Reactions and Properties

Related compounds exhibit a variety of chemical reactions, including oxidative polycondensation and nucleophilic substitution, which could be relevant for modifying or synthesizing derivatives of 1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol. The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structure and functional groups (I. Kaya et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of similar molecules are critical for their application in various fields. For instance, the synthesis and crystal structure analysis provide insights into the compound's solid-state properties, which can affect its solubility and stability (Z. Hang et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, can be inferred from studies on similar compounds. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one provides insights into the reactivity of morpholine and nitrophenyl groups, which could be relevant for understanding the chemical behavior of 1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol (Linxiao Wang et al., 2016).

properties

IUPAC Name

1-[3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F2N2O3/c20-19(21)4-6-22(7-5-19)13-16-2-1-3-18(12-16)26-15-17(24)14-23-8-10-25-11-9-23/h1-3,12,17,24H,4-11,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQQDRDLNDRLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=CC=C2)OCC(CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.